molecular formula C19H18IP B127264 Methyltriphenylphosphonium iodide CAS No. 2065-66-9

Methyltriphenylphosphonium iodide

Cat. No.: B127264
CAS No.: 2065-66-9
M. Wt: 404.2 g/mol
InChI Key: JNMIXMFEVJHFNY-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyltriphenylphosphonium iodide plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Wittig reaction. This reaction is crucial for the synthesis of alkenes, which are fundamental components in many biochemical pathways. The compound’s interaction with enzymes such as phosphonium ylides is essential for its function in these reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of cellular membranes, potentially altering the permeability and transport of ions and molecules. This compound can also impact mitochondrial function, leading to changes in cellular energy metabolism and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable phosphonium ylides allows it to participate in the Wittig reaction, facilitating the formation of alkenes. This reaction is essential for various metabolic pathways and can influence gene expression by altering the availability of key intermediates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to light and moisture, which can lead to its degradation and reduced efficacy in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of mitochondrial activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular metabolism and energy production, while at high doses, it may induce toxic effects such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of alkenes through the Wittig reaction. It interacts with enzymes such as phosphonium ylides and cofactors that facilitate the formation of carbon-carbon bonds. These interactions are crucial for maintaining metabolic flux and regulating the levels of key metabolites in various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy in biochemical reactions. The compound’s ability to penetrate cellular membranes and reach target sites is essential for its function in organic synthesis and metabolic pathways .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It is often found in the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with iodomethane. The typical procedure involves dissolving triphenylphosphine in benzene and adding iodomethane to the solution. The reaction mixture is then stirred at room temperature until the formation of the product is complete . The reaction can be represented as follows:

P(C6H5)3+CH3ICH3P(C6H5)3I\text{P(C}_6\text{H}_5\text{)}_3 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{P(C}_6\text{H}_5\text{)}_3\text{I} P(C6​H5​)3​+CH3​I→CH3​P(C6​H5​)3​I

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a solvent such as benzene or toluene, and the product is purified through recrystallization from solvents like dichloromethane and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes substitution reactions. It is a key precursor to Wittig reagents, which are used in the Wittig reaction to form alkenes from aldehydes and ketones .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are alkenes, particularly when used in the Wittig reaction .

Comparison with Similar Compounds

  • Ethyltriphenylphosphonium iodide
  • Butyltriphenylphosphonium iodide
  • Phenyltriphenylphosphonium iodide

Comparison: Methyltriphenylphosphonium iodide is unique due to its methyl group, which makes it particularly reactive in the formation of ylides for the Wittig reaction. Compared to its ethyl, butyl, and phenyl counterparts, the methyl derivative is more commonly used in organic synthesis due to its higher reactivity and ease of handling .

Properties

IUPAC Name

methyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMIXMFEVJHFNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00942850
Record name Methyl(triphenyl)phosphanium iodide
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Molecular Weight

404.2 g/mol
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CAS No.

2065-66-9, 1560-52-7, 20667-19-0
Record name Phosphonium, methyltriphenyl-, iodide (1:1)
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Record name Methyltriphenylphosphonium iodide
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Record name Methyltriphenylphosphonium iodide, (methyl-14C)
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Record name Methyltriphenylphosphonium iodide
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Record name Methyltriphenylphosphonium iodide
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Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
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Methyltriphenylphosphonium iodide
Reactant of Route 6
Methyltriphenylphosphonium iodide
Customer
Q & A

Q1: What is the molecular formula and weight of Methyltriphenylphosphonium iodide?

A1: The molecular formula of this compound is C19H18IP and its molecular weight is 404.23 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, its use in Wittig reactions suggests characteristic 1H and 31P NMR signals could be expected. [, , , , , ] Crystallographic data revealing its monoclinic crystal structure is also available. []

Q3: What is the primary application of this compound in organic synthesis?

A3: this compound is widely used as a reagent in Wittig reactions for the synthesis of alkenes from aldehydes or ketones. [, , , , , , , , , ]

Q4: Can you elaborate on the mechanism of the Wittig reaction involving this compound?

A4: The Wittig reaction involves the formation of a phosphorus ylide from this compound in the presence of a strong base. This ylide then reacts with an aldehyde or ketone to form an oxaphosphetane intermediate, which decomposes to yield the desired alkene and triphenylphosphine oxide. [, , , , , , , ]

Q5: Are there any alternative reagents to this compound in Wittig reactions?

A5: Yes, other phosphonium salts like indole-2-methyltriphenylphosphonium iodides [, ] and phosphonate esters [] can also be employed in Wittig reactions, although their reactivity and selectivity may differ.

Q6: Apart from Wittig reactions, what are other reported uses of this compound?

A6: Research indicates its utility as a catalyst for the addition of trimethylsilyl cyanide to aldehydes. [, ] Additionally, it has been explored as a potential precursor for PET imaging agents to study regional myocardial blood flow. []

Q7: What solvents are commonly used with this compound in Wittig reactions?

A7: Common solvents include tetrahydrofuran, dichloromethane, benzene, and ethanol. [, , , , , , ] The choice of solvent can influence reaction rate and stereoselectivity. []

Q8: Has this compound been used in polymer chemistry?

A8: Yes, it's been utilized in the synthesis of cyclodextrin-containing copolymers, where it facilitates the introduction of specific functional groups via Wittig reactions. []

Q9: How does this compound interact with titanium tetrachloride in chemical reactions?

A9: Studies show this compound can reduce Titanium tetrachloride (TiCl4) to low-valent titanium species, mimicking the action of metallic reducing agents. This property is exploited in pinacol coupling reactions of aldehydes and ketones. [, ]

Q10: Are there any specific structural features of this compound that contribute to its reactivity?

A10: The positively charged phosphorus atom and the ability to form a stabilized ylide are crucial for its reactivity in the Wittig reaction. [, , , , , , , ]

Q11: Is there evidence for the biological activity of this compound or its derivatives?

A11: While this compound itself is not directly mentioned as biologically active, research shows its derivative, (E)-3-amino-1-phenyl-1-butene, exhibits monoamine oxidase (MAO) inhibitory activity. [] This suggests potential applications in developing treatments for Parkinson's disease. []

Q12: Has this compound been used in studying biological systems?

A12: It has been utilized in investigating the electrochemical proton gradient in Streptococcus mutans and Streptococcus sobrinus. [] Researchers used this compound to measure membrane electrical potential, highlighting its application in studying bacterial energetics. []

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